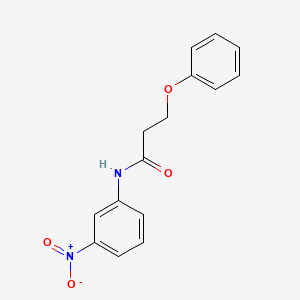

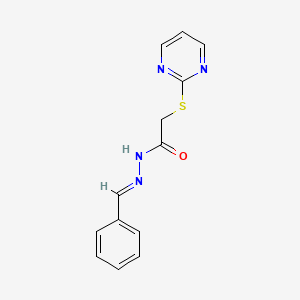

N-(3-nitrophenyl)-3-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)-3-phenoxypropanamide and related compounds often involves nucleophilic substitution reactions, condensation, and amide formation. For instance, Gholivand et al. (2009) described the synthesis of a similar compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, by reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, showcasing a method that could potentially be adapted for this compound synthesis (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).

Molecular Structure Analysis

Crystal structure determination and spectroscopic techniques such as NMR and FTIR are pivotal in analyzing the molecular structure of this compound. For a related compound, the crystal structure revealed three symmetry-independent disordered molecules connected via intermolecular hydrogen bonds, providing insight into the molecular conformation and interactions that could be expected for this compound as well (Gholivand et al., 2009).

Chemical Reactions and Properties

This compound's functional groups make it a candidate for various chemical reactions, including nucleophilic addition, substitution reactions, and more. For example, Argilagos et al. (1998) explored the desulfurization of a similar nitro compound, leading to the formation of an intermediate with significant implications for understanding the chemical behavior of this compound in similar contexts (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure provide crucial information about how this compound behaves under different conditions. Saeed, Hussain, and Flörke (2008) detailed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with structural similarities, highlighting the importance of intermolecular hydrogen bonding and molecular geometry in determining physical properties (Saeed, Hussain, & Flörke, 2008).

Aplicaciones Científicas De Investigación

Electrochemical Sensors and Material Science

EDTA-modified glassy carbon electrodes incorporating nitrophenyl-based compounds have been developed for potential use as metal sensors. The preparation involves electrochemical reduction and surface synthesis techniques, aiming to detect metal ions such as Pb 2+ through complexation on the electrode surface (Üstündağ & Solak, 2009).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including nitro substituents, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into how electron-withdrawing and electron-donating groups influence inhibition efficiency, with computational and experimental approaches revealing the adsorption behaviors and molecular interactions at play (Mishra et al., 2018).

Agricultural Chemistry

The effect of nitrous oxide on postharvest decay of grapes and its interaction with the phenylpropanoid pathway has been investigated, showing that while N2O does not directly inhibit Botrytis cinerea, it enhances disease resistance by affecting key metabolic pathways in grapes (Xu et al., 2019).

Organic Synthesis and Biological Applications

The synthesis of bisamides from 4-(4-nitrophenoxy)aniline and their antioxidant, DNA binding, and density functional studies have been carried out. This research contributes to the understanding of structure-property relationships and the biological potential of nitrophenyl-based compounds (Fatima et al., 2021).

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(9-10-21-14-7-2-1-3-8-14)16-12-5-4-6-13(11-12)17(19)20/h1-8,11H,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBIGOREKFEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)